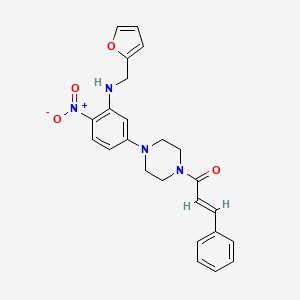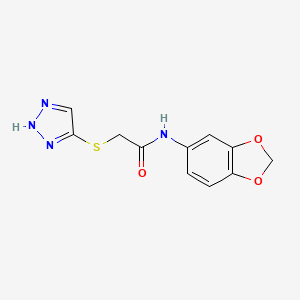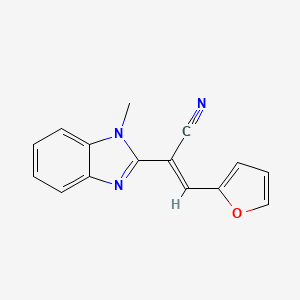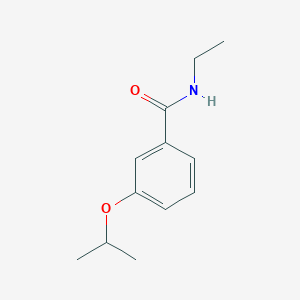![molecular formula C20H18ClNO4 B5318568 allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5318568.png)
allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a synthetic compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate is not fully understood. However, it has been suggested that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, its effects on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, its limitations include its potential toxicity and the fact that its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for the study of allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate. One direction is to further investigate its anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and its effects on humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various fields of science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new uses for this compound.
Méthodes De Synthèse
Allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate is synthesized using a reaction between allyl acrylate, 2-chlorobenzoyl chloride, and 4-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred for several hours at room temperature, and the product is obtained through column chromatography.
Applications De Recherche Scientifique
Allyl 2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acrylate has been studied for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO4/c1-3-12-26-20(24)18(13-14-8-10-15(25-2)11-9-14)22-19(23)16-6-4-5-7-17(16)21/h3-11,13H,1,12H2,2H3,(H,22,23)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKLFLMUSNLPSB-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)OCC=C)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)OCC=C)/NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)
![ethyl 2-[4-(diethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318491.png)

![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![2-hydroxy-5-[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B5318507.png)
![methyl 2-methyl-7-(1-naphthyl)-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5318514.png)

![{5-[4-(1-allyl-3-methyl-1H-pyrazol-4-yl)-6-amino-5-cyanopyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5318543.png)

![N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5318560.png)
![4-ethyl-2-[(3-ethyl-5-isoxazolyl)methyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5318561.png)

![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318572.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5318582.png)